1-[2-(4-fluorophenyl)ethyl]-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
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Overview
Description
This compound is a pyrimidinetrione derivative, which is a class of compounds that includes barbiturates, a type of central nervous system depressant . The presence of a fluorophenyl group and a furylmethylene group suggests that this compound might have unique properties compared to other pyrimidinetriones.
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, likely involves a pyrimidinetrione core with a fluorophenyl ethyl group and a furylmethylene group attached. The exact 3D conformation would depend on the specific stereochemistry at each chiral center .Chemical Reactions Analysis
As a pyrimidinetrione derivative, this compound might undergo reactions similar to other compounds in this class. This could include nucleophilic addition reactions at the carbonyl groups, or substitution reactions at the fluorophenyl or furylmethylene groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of the fluorophenyl and furylmethylene groups, the overall size and shape of the molecule, and the specific stereochemistry .Scientific Research Applications
Antiviral Activity
Indole derivatives, including compounds related to “MLS000574211,” have shown promising antiviral properties. For instance:
- Compound 1 : Methyl 6-amino-4-isobutoxy-1 H -indole-2-carboxylate exhibited inhibitory activity against influenza A with an IC50 of 7.53 μmol/L and a high selectivity index (SI) value of 17.1 against CoxB3 virus .
- Compound 2 : 4-Alkyl-1-(5-fluoro-3-phenyl-1 H -indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potent antiviral activity against Coxsackie B4 virus, with IC50 values ranging from 0.4 to 2.1 μg/mL .
Triple-Acting PPAR Agonist
The compound “MLS000574211” has been designed as a triple-acting agonist for peroxisome proliferator-activated receptors (PPARα, PPARγ, and PPARδ). It exhibits an EC50 of 0.029 μM for PPARα, 0.013 μM for PPARγ, and 0.029 μM for PPARδ . PPAR agonists play crucial roles in regulating lipid metabolism, glucose homeostasis, and inflammation.
Cytotoxicity Studies
While specific data on cytotoxicity related to “MLS000574211” are limited, it’s worth noting that related benzofuran derivatives have been studied. For example:
- Compound 3 : Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitro-benzofuran-3-carboxylate was synthesized and evaluated for its biological activity. Further studies could explore the cytotoxic potential of similar compounds .
Mechanism of Action
Target of Action
MLS000574211, also known as cid_885494, SMR000195802, or 1-[2-(4-fluorophenyl)ethyl]-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione, is a selective inhibitor of the GTPase Cdc42 . The primary target of this compound is the enzyme Cdc42, which plays a crucial role in cell signaling and regulation .
Mode of Action
MLS000574211 interacts with its target, Cdc42, by blocking the binding of GTP to Cdc42 . This interaction inhibits the activity of Cdc42, thereby affecting the downstream signaling pathways that rely on this enzyme .
Biochemical Pathways
The inhibition of Cdc42 by MLS000574211 affects various biochemical pathways. Cdc42 is involved in multiple cellular processes, including cell cycle progression, cell migration, and cell polarity
Future Directions
properties
IUPAC Name |
(5Z)-1-[2-(4-fluorophenyl)ethyl]-5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O4/c1-11-2-7-14(25-11)10-15-16(22)20-18(24)21(17(15)23)9-8-12-3-5-13(19)6-4-12/h2-7,10H,8-9H2,1H3,(H,20,22,24)/b15-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTCUIFQHWBJHX-GDNBJRDFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)NC(=O)N(C2=O)CCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C\2/C(=O)NC(=O)N(C2=O)CCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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